4-fluoro-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c1-15-2-8-18(9-3-15)26-21(31)14-33-22-11-10-19-27-28-20(30(19)29-22)12-13-25-23(32)16-4-6-17(24)7-5-16/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKKNMKTQLVPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thioether Side Chain
The target compound’s thioether group is functionalized with a 2-oxoacetamide linked to p-tolylamine. This contrasts with:
Benzamide Substituents
The 4-fluorobenzamide moiety is structurally analogous to:
- Example 284 (EP 3 532 474 B1): 5-chloro-N-[2-(difluoromethyl)phenyl]benzamide.
- 923113-15-9 () : 3-fluoro substitution on benzamide may redirect electron withdrawal effects, altering interaction with aromatic residues in binding pockets .
Pharmacological Implications
- Kinase Inhibition: The triazolopyridazine core is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The p-tolylamino group may enhance hydrophobic interactions with ATP-binding pockets, while the 4-fluorobenzamide could improve pharmacokinetics .
- Solubility : The acetamide-thioether side chain introduces polar groups, likely improving aqueous solubility relative to compounds with purely aromatic substituents (e.g., 923216-66-4 in ) .
Q & A
Basic: What synthetic strategies are recommended for constructing the triazolopyridazine core in this compound?
The triazolopyridazine scaffold is synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors. Key steps include:
- Cyclization : Use of substituted pyridazin-3(2H)-ones with thiosemicarbazide under reflux in ethanol to form the triazole ring .
- Thioether linkage introduction : Reacting 2-mercaptoethylamine derivatives with bromoacetamide intermediates at controlled pH (7–8) to avoid disulfide formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) to isolate the core structure .
Basic: How should researchers validate the compound’s structural integrity post-synthesis?
Combine spectroscopic and chromatographic methods:
- NMR : Confirm fluorine substitution (¹⁹F NMR, δ -110 to -120 ppm) and amide proton resonance (¹H NMR, δ 8.2–8.5 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~520–550) and fragmentation patterns matching the triazolopyridazine backbone .
- HPLC purity : Ensure ≥95% purity using a gradient of 0.1% TFA in acetonitrile/water .
Basic: What preliminary assays are suitable for evaluating biological activity?
Prioritize target-agnostic screens:
- Kinase inhibition panels : Test against tyrosine kinase families (e.g., EGFR, VEGFR) due to structural similarity to known pyridazine inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility assessment : Measure logP via shake-flask method (expected logP ~3.5–4.2 due to fluorobenzamide) to guide formulation .
Advanced: How can researchers resolve contradictory activity data across cell lines?
Address variability via:
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation in specific cell media .
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) in discordant cell lines .
- Proteomics profiling : Compare protein expression in responsive vs. non-responsive lines via LC-MS/MS to identify resistance markers .
Advanced: What strategies optimize yield in the critical thioether coupling step?
Modify reaction parameters systematically:
- Solvent selection : Use DMF or THF (anhydrous) to enhance nucleophilicity of the thiol group .
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency (5–10 mol%, 60°C) .
- Real-time monitoring : Employ inline FTIR to track thiolate intermediate formation (disappearance of S-H stretch at 2550 cm⁻¹) .
Advanced: How to design SAR studies focusing on the p-tolylamino moiety?
Synthesize analogs with systematic substitutions:
- Electron-withdrawing groups : Replace p-tolyl with 4-CF₃ or 4-NO₂ to assess impact on target binding (e.g., via molecular docking) .
- Steric effects : Introduce ortho-methyl or tert-butyl groups to evaluate steric hindrance in the active site .
- Bioisosteric replacements : Swap p-tolyl with pyridinyl or thiophene rings and compare potency in kinase assays .
Advanced: What computational methods predict off-target interactions?
Leverage multi-scale modeling:
- Molecular docking : Screen against DrugBank kinase library (AutoDock Vina) to prioritize high-affinity off-targets .
- MD simulations : Run 100-ns trajectories (AMBER) to assess stability of compound-protein complexes and identify allosteric pockets .
- QSAR models : Train on pyridazine derivatives with known toxicity data to predict hepatotoxicity risks .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Develop formulations using:
- Co-solvent systems : Combine PEG-400 (30%) and Labrasol (10%) to enhance solubility ≥5 mg/mL .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (70–100 nm) via emulsion-diffusion method for sustained release .
- Prodrug design : Introduce phosphate esters at the benzamide carbonyl to improve hydrophilicity .
Advanced: What analytical techniques differentiate polymorphic forms of the compound?
Characterize solid-state variations via:
- PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) to identify dominant polymorphs .
- DSC : Measure melting endotherms (expected Tm ~215–225°C) and recrystallization exotherms .
- Raman spectroscopy : Detect shifts in C-F stretching modes (1270–1300 cm⁻¹) between forms .
Advanced: How to validate target specificity in complex biological matrices?
Employ orthogonal approaches:
- SPR biosensing : Immobilize recombinant targets (e.g., EGFR) to measure binding kinetics (KD < 100 nM preferred) .
- CRISPR knockouts : Generate target-deficient cell lines and compare compound efficacy via IC₅₀ shifts .
- Chemical proteomics : Use clickable probes (alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
